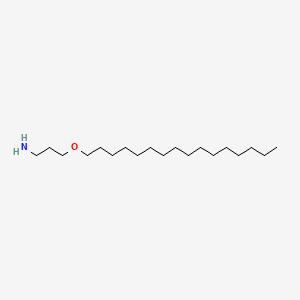![molecular formula C11H16ClN3O4S B1619898 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide CAS No. 53803-81-9](/img/structure/B1619898.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide
Vue d'ensemble
Description
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. CNQX has been widely used in scientific research to investigate the mechanisms of neuronal communication and to develop new treatments for neurological disorders.
Applications De Recherche Scientifique
Enzyme Inhibition and Drug Design
4-Chloro-3-nitrobenzenesulfonamide, a key derivative within this chemical class, has been investigated for its role in drug design, particularly as an inhibitor of human carbonic anhydrases. Research by Sapegin et al. (2018) explored its application in creating [1,4]oxazepine-based primary sulfonamides, which showed strong inhibition against these enzymes, relevant for therapeutic applications. This demonstrates the compound's potential as a scaffold for developing inhibitors targeting specific human carbonic anhydrases with therapeutic relevance (Sapegin et al., 2018).
Anticancer Research
In the realm of cancer research, sulfonamide derivatives, including those related to 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which exhibited significant in vitro anti-cancer activity against various cancer cell lines by inducing apoptosis through activation of p38/ERK phosphorylation, highlighting the compound's potential in anticancer drug development (Cumaoğlu et al., 2015).
Spectroscopic and Theoretical Characterization
The copper(II) complex with 4-chloro-2-nitrobenzenesulfonamide has been synthesized and characterized, offering insights into the electrochemical and spectroscopic properties of such compounds. Camí et al. (2011) utilized thermogravimetric analyses, spectroscopy, and DFT calculations to explore the electronic characteristics and stability of the complex, which can inform the design of new materials and compounds with specific electronic or catalytic properties (Camí et al., 2011).
Antimicrobial Activity
Research into new sulfonamide derivatives, including the study of their synthesis, spectral characterization, and antimicrobial activity, has been conducted to explore their potential as antimicrobial agents. Kumar et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives and evaluated their activity, showing good to moderate antimicrobial activities and suggesting their utility in developing new antimicrobial treatments (Kumar et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide . .
Propriétés
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-14(2)7-3-6-13-20(18,19)9-4-5-10(12)11(8-9)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYJCSLKKCJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279938 | |
| Record name | 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
CAS RN |
53803-81-9 | |
| Record name | NSC14691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




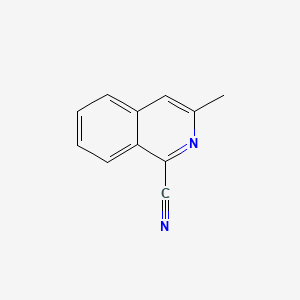
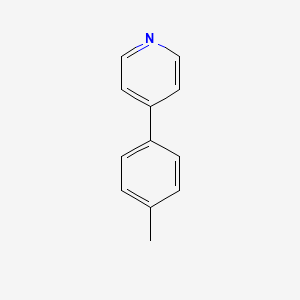
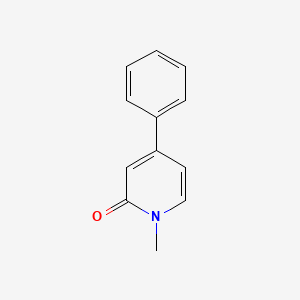
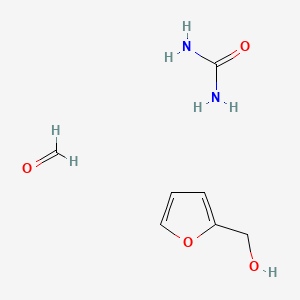
![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)




